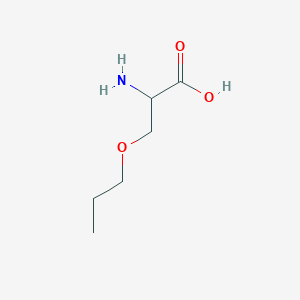
O-propylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-propylserine is an organic compound that belongs to the class of amino acids. It is a derivative of serine, where the hydroxyl group (-OH) of serine is replaced by a propoxy group (-OCH2CH2CH3). This modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-propylserine typically involves the alkylation of serine. One common method is the reaction of serine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of serine is replaced by the propoxy group.
Industrial Production Methods: Industrial production of this compound can be achieved through similar alkylation reactions but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: O-propylserine can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propoxy group into a primary alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides and bases are typically used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
O-propylserine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: this compound can be used in studies involving protein modification and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of O-propylserine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize serine or its derivatives. The propoxy group can influence the binding affinity and specificity of the compound, affecting its biological activity. Pathways involved may include metabolic processes where serine plays a crucial role.
Vergleich Mit ähnlichen Verbindungen
Serine: The parent compound, which has a hydroxyl group instead of a propoxy group.
O-methylserine: A derivative where the hydroxyl group is replaced by a methoxy group (-OCH3).
O-ethylserine: A derivative with an ethoxy group (-OCH2CH3).
Comparison: O-propylserine is unique due to the presence of the propoxy group, which imparts different steric and electronic properties compared to serine and its other derivatives. This uniqueness can affect its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-amino-3-propoxypropanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
InChI-Schlüssel |
YLVYZXAQMZHQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


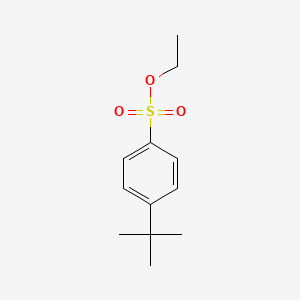
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
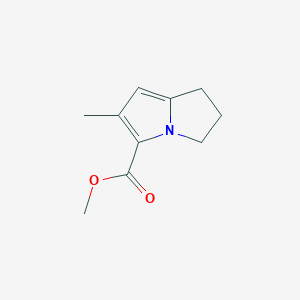
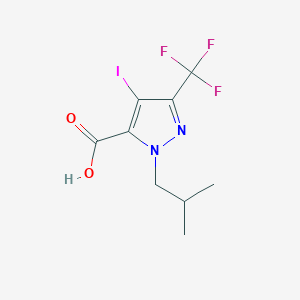



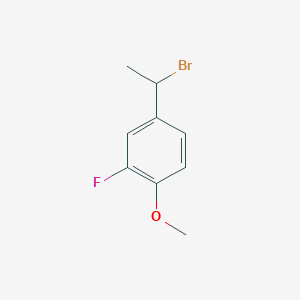
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)

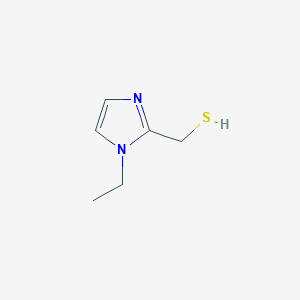
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
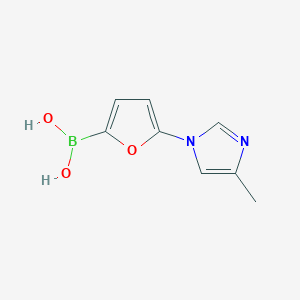
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
